molecular formula C12H12N3OS+ B12498146 5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one

Cat. No.: B12498146
M. Wt: 246.31 g/mol
InChI Key: IWWVDXLWFGQKNV-UHFFFAOYSA-O
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Description

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a thiophene ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N3OS+

Molecular Weight

246.31 g/mol

IUPAC Name

5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one

InChI

InChI=1S/C12H11N3OS/c1-15(2)6-8(9-4-3-5-17-9)10-11(15)12(16)14-7-13-10/h3-7H,1-2H3/p+1

InChI Key

IWWVDXLWFGQKNV-UHFFFAOYSA-O

Canonical SMILES

C[N+]1(C=C(C2=C1C(=O)NC=N2)C3=CC=CS3)C

Origin of Product

United States

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